Trelanserin (developmental code SL-650472) is a highly potent, orally active dual antagonist of serotonin 5-HT1B and 5-HT2A receptors. In cardiovascular and hematological research, it serves as a critical reference standard for investigating serotonin-mediated vascular smooth muscle contraction and platelet-dependent thrombosis. Unlike selective agents that isolate a single receptor pathway, Trelanserin provides comprehensive blockade of serotonergic activity in mixed-receptor vascular beds, such as human coronary arteries. Its dual mechanism makes it a highly specific procurement choice for in vitro smooth muscle assays, in vivo ischemia models, and advanced anti-thrombotic drug development workflows where synergistic receptor antagonism is required to accurately model human vascular responses [1].
Substituting Trelanserin with a classic, selective 5-HT2A antagonist like Ketanserin or Ritanserin fundamentally compromises experimental models involving mixed-receptor vascular beds. While selective 5-HT2A antagonists effectively inhibit serotonin-induced platelet aggregation, they fail to block 5-HT1B-mediated vasoconstriction, such as that induced by sumatriptan. In tissues like human coronary arteries or canine saphenous veins, this leaves a residual, unblocked contractile response that skews hemodynamic and ischemic data. Procurement of Trelanserin ensures that both the 5-HT2A-driven platelet activation and the 5-HT1B-driven vascular smooth muscle contraction are simultaneously and competitively antagonized, preventing the confounding effects of incomplete serotonergic blockade [1].
In isolated human coronary arteries, which express a mixed population of 5-HT1B and 5-HT2A receptors, Trelanserin demonstrates potent competitive antagonism of 5-HT-induced contractions. It produces rightward parallel shifts of the 5-HT concentration-response curves with a highly significant pA2 value of 8.8 ± 0.14. In contrast, selective 5-HT2A antagonists like Ketanserin cannot fully suppress this contraction due to the unblocked 5-HT1B component. Furthermore, in 5-HT1B-dominant canine saphenous vein strips, Trelanserin competitively antagonizes sumatriptan-induced contractions (pA2 = 8.17 ± 0.36), a mechanism inaccessible to standard 5-HT2A blockers [1].
| Evidence Dimension | Receptor Antagonism Affinity (pA2) |
| Target Compound Data | Trelanserin (pA2 = 8.8 ± 0.14 in mixed human coronary arteries; pA2 = 8.17 ± 0.36 against sumatriptan) |
| Comparator Or Baseline | Ketanserin / Selective 5-HT2A antagonists (Fail to antagonize sumatriptan-induced 5-HT1B contractions) |
| Quantified Difference | Complete suppression of mixed-receptor contraction vs. partial/failed suppression by selective agents |
| Conditions | In vitro isolated vascular preparations (human coronary arteries, canine saphenous vein) |
Buyers conducting vascular reactivity assays must procure Trelanserin to ensure complete blockade of serotonin-induced contractions in mixed-receptor tissues where selective agents leave residual activity.
Trelanserin exhibits profound in vivo efficacy in models of platelet-dependent coronary thrombosis. In anesthetized dog models with experimental arterial stenosis and intimal damage, intravenous administration of Trelanserin at 30 µg/kg virtually abolishes coronary cyclic flow variations (CFVs), reducing them from a severe baseline of 7.2 ± 1.0/h down to 0.6 ± 0.6/h. Concurrently, it restores minimum coronary blood flow from a restricted 1.2 ± 0.8 ml/min to 31.8 ± 8.4 ml/min. This demonstrates its quantifiable ability to oppose serotonin-induced myocardial dysfunction, serving as a highly reliable positive control compared to single-action antiplatelet agents .
| Evidence Dimension | Coronary Cyclic Flow Variations (CFVs) and Minimum Blood Flow |
| Target Compound Data | Trelanserin (30 µg/kg i.v.): CFVs reduced to 0.6 ± 0.6/h; Flow increased to 31.8 ± 8.4 ml/min |
| Comparator Or Baseline | Baseline/Untreated: CFVs at 7.2 ± 1.0/h; Flow restricted to 1.2 ± 0.8 ml/min |
| Quantified Difference | 91.6% reduction in cyclic flow variations and a ~26-fold increase in minimum coronary blood flow |
| Conditions | In vivo canine model of experimental coronary arterial stenosis and intimal damage |
For CROs and in vivo pharmacology labs, Trelanserin is a highly reliable, quantifiable reference standard for validating models of exercise-induced ischemia and arterial occlusion.
The 5-HT2A antagonistic component of Trelanserin is directly reflected in its ability to inhibit 5-HT-induced platelet activation and subsequent platelet-rich thrombus formation. In standard in vivo bleeding models (e.g., rat tail transection), Trelanserin administered orally at 3 mg/kg significantly increases the amount of blood lost, confirming its systemic anti-thrombotic activity and oral bioavailability. When compared to pure 5-HT1B antagonists that lack antiplatelet effects, Trelanserin provides a dual-action profile that simultaneously prevents platelet aggregation (via 5-HT2A) and vascular spasm (via 5-HT1B), streamlining experimental administration .
| Evidence Dimension | In vivo anti-thrombotic activity (oral efficacy) |
| Target Compound Data | Trelanserin (3 mg/kg p.o. significantly inhibits platelet-rich thrombus formation) |
| Comparator Or Baseline | Pure 5-HT1B antagonists (lack 5-HT2A-mediated antiplatelet effects) |
| Quantified Difference | Simultaneous in vivo inhibition of both platelet activation and vascular spasm with a single oral dose |
| Conditions | In vivo rat tail transection and platelet-dependent thrombosis models |
Procurement of Trelanserin provides researchers with an orally active, dual-pathway inhibitor, reducing the need to co-administer multiple selective antagonists in complex thrombosis models.
Because Trelanserin competitively antagonizes both 5-HT1B and 5-HT2A receptors (pA2 8.8 in human coronary arteries), it is the ideal reference material for in vitro organ bath studies. Researchers procure it to completely abolish serotonin-induced contractions in mixed-receptor tissues, a task where selective agents like Ketanserin fail [1].
Trelanserin's proven ability to reduce cyclic flow variations by >90% and restore coronary blood flow makes it a definitive positive control for in vivo models of arterial stenosis and exercise-induced myocardial ischemia. It is highly relevant for CROs validating new antithrombotic or anti-ischemic drug candidates .
As a potent antagonist of sumatriptan-induced vasoconstriction (pA2 8.17), Trelanserin is utilized by pharmaceutical companies to profile the off-target vascular effects of novel 5-HT1B/1D agonists (triptans) and to study the mechanisms of triptan-induced adverse cardiovascular events [1].